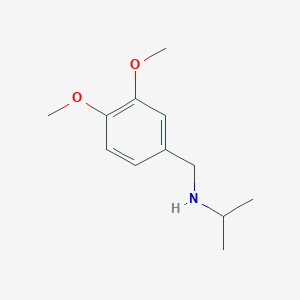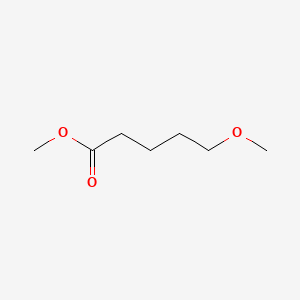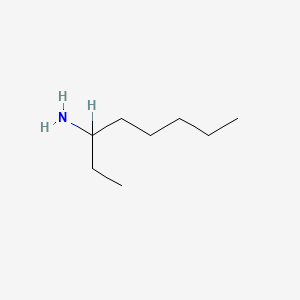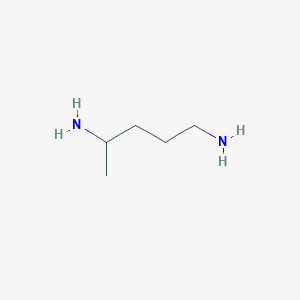
Hexyl lactate
Übersicht
Beschreibung
Hexyl lactate, also known as this compound, is a chemical compound with the formula C9H18O3 . It is used in various industries, including the flavoring and fragrance industry .
Synthesis Analysis
This compound can be synthesized from lactic acid via esterification . A study suggests that the use of protic ionic liquids based on nitrogen base and sulfuric acid as catalysts can result in high yields of ethyl and 2-ethylhexyl lactates .Molecular Structure Analysis
The molecular formula of this compound is C9H18O3 . It has an average mass of 174.237 Da and a monoisotopic mass of 174.125595 Da .Chemical Reactions Analysis
This compound, like most esters, undergoes spontaneous hydrolysis in aqueous solution . As the reaction progresses, the generated lactic acid serves to catalyze ester hydrolysis .Physical And Chemical Properties Analysis
This compound has a molecular weight of 174.24, a density of 1.0069 (rough estimate), a boiling point of 245.22°C (rough estimate), and a water solubility of 2.7g/L (25 ºC) . Its refractive index is estimated to be 1.4300 .Wissenschaftliche Forschungsanwendungen
Lactate Utilization in Neonatal Brain Cells A study by Vicario et al. (1991) explored the utilization of lactate in isolated brain cells from newborn rats. Lactate, among other substrates, showed significant utilization, indicating its importance as a metabolic substrate for the brain immediately after birth. This research suggests lactate's vital role in early brain development and metabolism (Vicario et al., 1991).
Lactate in Tumor Angiogenesis Végran et al. (2011) investigated lactate's role in modulating the endothelial phenotype, influencing tumor vascular morphogenesis and perfusion. They discovered lactate's ability to enter endothelial cells, triggering pathways that drive cell migration and tube formation, essential in tumor angiogenesis (Végran et al., 2011).
Lactate Biosensors Rassaei et al. (2013) reviewed the advancements in lactate biosensors, emphasizing their importance in clinical care, sport medicine, and food processing. Their analysis highlights the evolution of lactate sensors and their potential for direct applications in various fields (Rassaei et al., 2013).
Lactate in Brain Metabolism and Therapeutics Bergersen (2015) focused on lactate's role as a buffer between glycolysis and oxidative metabolism, discussing its exchange as a fuel and its potential as a volume transmitter of brain signals. The study also proposed lactate's actions in the brain as targets for new therapeutic drugs (Bergersen, 2015).
Lactate in Lactic Acid and Methyl Lactate Production West et al. (2010) explored the conversion of sugars to methyl lactate and lactic acid, emphasizing lactate's use as a building block for biodegradable plastics and environmentally friendly solvents. This study highlights lactate's versatility and applicability in sustainable chemistry (West et al., 2010).
Lactate Detection Methods Pundir et al. (2016) reviewed methods for lactate determination, particularly focusing on biosensing methods. They discussed the principles, advantages, and limitations of various analytical methods for lactate detection, crucial in medical diagnostics and quality assessment in food products (Pundir et al., 2016).
Lactate in Prostate Cancer Tessem et al. (2008) investigated lactate as a metabolic biomarker of prostate cancer. They used high-resolution magic angle spinning (HR-MAS) spectroscopy of biopsy tissues, finding significant increases in lactate in tissues containing cancer. This suggests lactate's potential role as a biomarker in cancer diagnosis (Tessem et al., 2008)
Lactate in Aldol Reactions Zhu et al. (2005) used 1,1,3,3-tetramethylguanidine lactate ([TMG][Lac]) as a catalyst for direct aldol reactions at room temperature without any solvent. This research demonstrates lactate's potential as an eco-friendly and efficient catalyst in organic synthesis, offering a green approach to producing β-hydroxyl ketones (Zhu et al., 2005).
Lactate in Single-Cell Analysis Li et al. (2021) developed a method for chiral analysis of α-hydroxy acids, including lactate, at the single-cell level. This approach allows the study of metabolic changes in direct contact coculture models, providing insights into the tumor microenvironment and the communication between cancer and normal cells (Li et al., 2021).
Lactate in Fuel Metabolism Cahill (2006) reviewed the role of lactate in fuel metabolism during starvation, discussing its importance in energy provision and its potential therapeutic applications in conditions like stroke, myocardial insufficiency, and physical fatigue (Cahill, 2006).
Eigenschaften
IUPAC Name |
hexyl 2-hydroxypropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O3/c1-3-4-5-6-7-12-9(11)8(2)10/h8,10H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDPXOGYCOOUWOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC(=O)C(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90864931 | |
| Record name | Hexyl 2-hydroxypropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90864931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
20279-51-0 | |
| Record name | Hexyl lactate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20279-51-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hexyl DL-lactate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020279510 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexyl 2-hydroxypropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90864931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hexyl lactate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.691 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HEXYL DL-LACTATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U5BDB081FM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



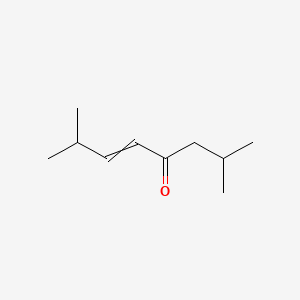
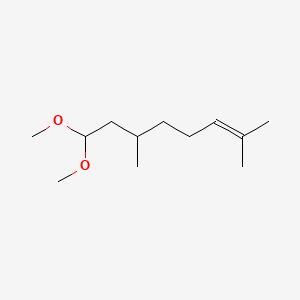
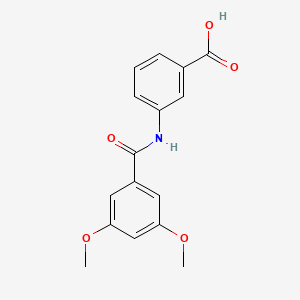

![2'-Fluoro[1,1'-biphenyl]-4-carbohydrazide](/img/structure/B1615488.png)
![1-[2-(3-Methoxyphenoxy)ethyl]piperazine](/img/structure/B1615491.png)
